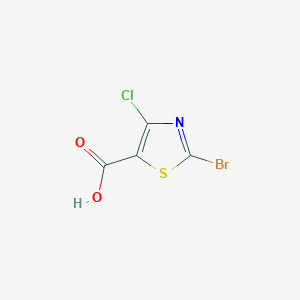

2-Bromo-4-chlorothiazole-5-carboxylic acid

Description

Contextualization of Halogenated Thiazole (B1198619) Carboxylic Acids in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold. The introduction of halogen atoms (such as bromine and chlorine) and a carboxylic acid moiety onto the thiazole core dramatically influences the compound's physicochemical properties and reactivity.

Halogenated thiazole carboxylic acids are a class of compounds that have garnered considerable attention due to the versatile reactivity of the carbon-halogen and carboxylic acid functional groups. The presence of halogens provides handles for various cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The carboxylic acid group, on the other hand, can be readily converted into a range of other functional groups, such as esters, amides, and acid chlorides, further expanding the synthetic possibilities. This multi-functional nature makes these compounds highly valuable in the construction of complex molecular architectures.

Significance of 2-Bromo-4-chlorothiazole-5-carboxylic acid as a Synthetic Building Block

This compound, identified by the CAS number 139670-04-5, is a prime example of a highly functionalized synthetic intermediate. Its significance lies in the distinct reactivity of its three key components: the bromo group at the 2-position, the chloro group at the 4-position, and the carboxylic acid at the 5-position.

The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the carbon-bromine bond is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of an aryl, heteroaryl, or vinyl group at the 2-position while leaving the chloro group intact for subsequent transformations. This sequential and site-selective modification is a powerful strategy in the assembly of complex target molecules.

The carboxylic acid group offers another avenue for synthetic diversification. It can be readily converted to an amide by coupling with various amines, a common strategy in the development of new drug candidates. Furthermore, it can be reduced to an alcohol or transformed into other functional groups, providing access to a wide array of derivatives.

A common precursor in the synthesis of this carboxylic acid is its ethyl ester, Ethyl 2-Bromo-5-chlorothiazole-4-carboxylate (CAS No. 425392-44-5). The synthesis of the final carboxylic acid can be achieved through the hydrolysis of this ester. While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for similar polysubstituted thiazoles. A plausible route would involve the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, followed by halogenation and functional group interconversion steps.

Below is a data table summarizing the key identifiers and properties of this compound and its ethyl ester precursor.

| Property | This compound | Ethyl 2-Bromo-5-chlorothiazole-4-carboxylate |

| CAS Number | 139670-04-5 aaronchem.comabcr.comaaronchem.comaccelachem.com | 425392-44-5 chemimpex.comamericanchemicalsuppliers.comequationchemical.com |

| Molecular Formula | C4HBrClNO2S aaronchem.comaaronchem.comaccelachem.com | C6H5BrClNO2S chemimpex.com |

| Molecular Weight | 242.48 g/mol accelachem.com | 270.53 g/mol chemimpex.com |

| Appearance | - | White to light yellow beige crystalline powder chemimpex.com |

| Storage Conditions | - | 0-8°C chemimpex.com |

Current Research Trajectories and Open Questions in Thiazole Chemistry

The field of thiazole chemistry is vibrant and continually evolving, driven by the quest for new therapeutic agents and functional materials. bohrium.comresearchgate.netwisdomlib.org Current research is largely focused on several key areas:

Development of Novel Synthetic Methodologies: While classical methods like the Hantzsch synthesis remain important, there is a continuous effort to develop more efficient, sustainable, and regioselective methods for the synthesis of polysubstituted thiazoles. bepls.comnih.govorganic-chemistry.org This includes the use of novel catalysts, green reaction conditions, and the exploration of new reaction pathways.

Drug Discovery and Medicinal Chemistry: Thiazole derivatives are at the forefront of drug discovery, with research exploring their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govglobalresearchonline.netnih.govacs.org A significant focus is on the structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of thiazole-based compounds. bohrium.com

Functional Materials: The unique electronic properties of the thiazole ring make it an attractive component in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area is exploring how the substitution pattern on the thiazole ring can be tuned to achieve desired material properties.

Despite significant progress, several open questions and challenges remain in thiazole chemistry:

Selective C-H Functionalization: The direct and selective functionalization of C-H bonds on the thiazole ring remains a significant challenge. Developing methods for regioselective C-H activation would provide more efficient routes to complex thiazole derivatives.

"Green" Synthesis: There is a growing need for more environmentally friendly synthetic routes to thiazoles that minimize the use of hazardous reagents and solvents. nih.gov

Understanding and Overcoming Drug Resistance: As with many classes of antimicrobial and anticancer agents, the development of resistance is a major concern. A key area of research is the design of new thiazole derivatives that can overcome existing resistance mechanisms. bohrium.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClNO2S/c5-4-7-2(6)1(10-4)3(8)9/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYDZKFYXFXGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2 Bromo 4 Chlorothiazole 5 Carboxylic Acid

Strategic Approaches to the Thiazole (B1198619) Core Construction

The foundational step in the synthesis is the construction of the thiazole heterocycle. Chemists have developed various methods to build this core structure, which can be broadly categorized into ring-closure methods and post-cyclization functionalization.

Ring-closure reactions are a cornerstone of heterocyclic chemistry, allowing for the de novo synthesis of the thiazole ring from acyclic precursors. These methods are advantageous as they can often be used to install initial substituents onto the ring system.

Hantzsch Thiazole Synthesis : This is a prominent and widely used method for synthesizing thiazole derivatives. bepls.com The reaction involves the condensation of an α-haloketone with a thioamide. bepls.comwikipedia.org The versatility of this method allows for the introduction of various functional groups onto the thiazole ring by selecting appropriately substituted starting materials. tandfonline.com Numerous green and efficient modifications to the Hantzsch synthesis have been developed, including one-pot multi-component procedures and the use of reusable catalysts. bepls.com

Cook-Heilbron Synthesis : Another classical method, the Cook-Heilbron synthesis, produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones using a phosphorus pentasulfide reagent to yield 2,4,5-trisubstituted thiazoles. nih.gov

The selection of a specific ring-closure method often depends on the desired substitution pattern of the resulting thiazole and the availability of the starting materials.

Once the thiazole ring is formed, further modifications are typically necessary to achieve the specific substitution pattern of 2-bromo-4-chlorothiazole-5-carboxylic acid. The inherent electronic properties of the thiazole ring dictate its reactivity towards various reagents. The C5 position is relatively electron-rich, making it susceptible to electrophilic attack, while the C2 position is the most acidic and can be deprotonated by strong bases. wikipedia.orgpharmaguideline.com

Common post-cyclization functionalization strategies include:

Electrophilic Aromatic Substitution : Reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at the C5-position, especially when activating groups are present on the ring. wikipedia.orgnumberanalytics.com

Nucleophilic Aromatic Substitution : These reactions are less common but can be achieved on thiazole rings that possess a good leaving group, such as a halogen. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions : Modern synthetic methods, including Suzuki-Miyaura and Stille couplings, are powerful tools for creating carbon-carbon bonds on the thiazole ring. numberanalytics.com This often requires prior conversion of a thiazole derivative into an organometallic or halogenated species.

Deprotonation and Electrophilic Quenching : The proton at the C2 position can be removed by strong bases like organolithium reagents, creating a nucleophilic center that can react with various electrophiles. wikipedia.org

Regioselective Introduction of Halogen Substituents

The precise placement of bromine and chlorine atoms on the thiazole ring is crucial for the synthesis of the target molecule. This requires regioselective halogenation protocols.

Introducing a bromine atom onto the thiazole ring can be achieved through several methods. The regioselectivity of the bromination is highly dependent on the reaction conditions and the substituents already present on the ring.

Electrophilic Bromination : Direct bromination of thiazole often requires activating groups to be present on the ring and typically results in substitution at the C5 position. wikipedia.org Reagents like N-bromosuccinimide (NBS) are commonly used for this purpose. numberanalytics.com

Sequential Bromination-Debromination : A comprehensive family of brominated thiazoles, including mono-, di-, and tri-brominated species, can be synthesized through sequential bromination and debromination steps, allowing access to various isomers. scinito.ai

Diazotization of Aminothiazoles : A common route to introduce a bromine atom at a specific position is through the Sandmeyer-type reaction of an aminothiazole. For example, ethyl 2-aminothiazole-4-carboxylate can be converted to ethyl 2-bromothiazole-4-carboxylate via diazotization followed by treatment with a bromide source. guidechem.com

| Reagent/Method | Position of Bromination | Notes |

| Electrophilic Reagents (e.g., Br₂, NBS) | C5 (typically) | Favored in the presence of activating groups. wikipedia.orgnumberanalytics.com |

| Diazotization of Aminothiazoles | C2, C4, or C5 | Depends on the position of the initial amino group. guidechem.com |

| Halogen-Metal Exchange | C2, C4, or C5 | A polybrominated thiazole can be selectively lithiated and quenched. researchgate.net |

Similar to bromination, chlorination must be controlled to ensure the chlorine atom is introduced at the desired C4 position.

Electrophilic Chlorination : Reagents such as N-chlorosuccinimide (NCS) can be used for the direct chlorination of the thiazole ring, often targeting the C5 position. numberanalytics.com Achieving C4 selectivity can be challenging and may require specific directing groups or multi-step pathways.

From Polyhalogenated Precursors : A more controlled approach involves starting with a pre-functionalized thiazole that already contains the chlorine atom at the C4 position. Such precursors can be synthesized through specific ring-closure strategies or from other functionalized intermediates.

Halogen-metal exchange is a powerful and highly regioselective method for functionalizing heterocyclic compounds, including thiazoles. wikipedia.org This technique is particularly relevant for the synthesis of this compound, as it allows for the specific introduction of the carboxylic acid group at the C5 position.

The process typically involves the treatment of a polyhalogenated thiazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. nih.gov The organolithium reagent selectively exchanges with one of the halogen atoms—typically the most reactive one. For polybrominated thiazoles, the bromine atom at the C5-position is generally the most reactive towards lithiation. researchgate.net

A plausible synthetic route starting from a polyhalogenated precursor is outlined below:

Selective Lithiation : 2,5-Dibromo-4-chlorothiazole can be treated with one equivalent of n-butyllithium at a very low temperature (e.g., -90°C). The n-BuLi will preferentially exchange with the more reactive bromine atom at the C5 position, forming the intermediate 2-bromo-4-chloro-5-lithiothiazole. researchgate.netchemicalbook.com

Electrophilic Quenching : The resulting thiazolyl-lithium intermediate is a potent nucleophile. To install the carboxylic acid group, this intermediate is quenched by bubbling carbon dioxide gas through the reaction mixture, followed by an acidic workup. This process is known as carboxylation.

This halogen-metal exchange and subsequent carboxylation provide a direct and regioselective route to the desired 5-carboxylic acid functionality.

| Starting Material | Reagent 1 | Reagent 2 (Quench) | Product |

| 2,5-Dibromo-4-chlorothiazole | n-Butyllithium | Carbon Dioxide (CO₂) | This compound |

| 2-Bromothiazole | n-Butyllithium | Carbon Dioxide (CO₂) | Thiazole-2-carboxylic acid researchgate.net |

| 5-Bromothiazole | n-Butyllithium | Carbon Dioxide (CO₂) | Thiazole-5-carboxylic acid researchgate.net |

Introduction and Derivatization of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the C5 position of the 2-bromo-4-chlorothiazole (B1283400) scaffold is a critical transformation. This can be accomplished through two main pathways: the carbonylation of a pre-formed organometallic intermediate or the oxidation of a suitable precursor functionality.

A powerful method for the direct introduction of a carboxylic acid group onto a heterocyclic ring is through the carbonylation of an organometallic intermediate. This approach typically involves a halogen-metal exchange reaction followed by quenching with an electrophilic carbon source, such as carbon dioxide.

In the context of this compound, a key strategy involves the selective metalation of a suitable precursor. For instance, 2,5-dibromo-4-chlorothiazole can serve as a starting material. Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), can facilitate a regioselective halogen-metal exchange. The bromine atom at the 5-position is more labile towards lithiation than the one at the 2-position, leading to the formation of 2-bromo-4-chloro-5-lithiothiazole. This organometallic intermediate is then trapped by bubbling carbon dioxide gas through the reaction mixture, followed by an acidic workup to yield the desired this compound. nih.gov

This synthetic route offers a direct and efficient way to install the carboxylic acid functionality at the desired position. The general applicability of this method has been demonstrated for the synthesis of various thiazole-2- and thiazole-5-carboxylic acids from their corresponding bromo-thiazole precursors. nih.gov

Table 1: Key Steps in the Carbonylation of Organometallic Thiazole Intermediates

| Step | Description | Reagents and Conditions |

| 1 | Halogen-Metal Exchange | 2,5-dibromo-4-chlorothiazole, n-butyllithium, THF, -78 °C |

| 2 | Carbonylation | Carbon dioxide (gas) |

| 3 | Acidic Workup | Aqueous acid (e.g., HCl) |

An alternative and widely used approach to synthesize carboxylic acids is the oxidation of precursor functionalities, such as aldehydes or hydroxymethyl groups, already present on the thiazole ring. This method is particularly useful when the corresponding aldehyde or alcohol is readily accessible.

The synthesis of thiazole carboxylic acids from their aldehyde precursors can be achieved using various oxidizing agents. A common and effective method involves the use of a mixture of nitric acid and sulfuric acid. This strong oxidizing medium can efficiently convert a thiazole-5-aldehyde to the corresponding carboxylic acid in high yields, often exceeding 85%. The reaction is typically carried out at elevated temperatures.

Similarly, a hydroxymethyl group at the 5-position of the thiazole ring can be oxidized to a carboxylic acid. This transformation can also be accomplished using a mixture of nitric and sulfuric acids, with reported yields generally exceeding 90%. The process involves the initial oxidation of the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid in situ.

Table 2: Oxidizing Agents for the Synthesis of Thiazole Carboxylic Acids

| Precursor Functional Group | Oxidizing Agent | Typical Conditions |

| Aldehyde | Nitric acid and Sulfuric acid | Elevated temperature (e.g., 80-95 °C) |

| Hydroxymethyl | Nitric acid and Sulfuric acid | Elevated temperature |

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, selectivity, and safety of the synthesis of this compound and its derivatives, advanced synthetic methodologies such as directed ortho-metallation and continuous flow synthesis are being increasingly explored.

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org

In the context of thiazole chemistry, a substituent on the ring that can act as a DMG could potentially be used to direct metalation to a specific position. For the synthesis of this compound, one could envision a scenario where a suitable DMG at the 4-position (for example, a group that can coordinate with lithium) would direct the deprotonation of the C-H bond at the 5-position. Subsequent quenching of the resulting lithiated species with carbon dioxide would then yield the desired carboxylic acid.

The effectiveness of a DMG is dependent on its ability to coordinate with the lithium atom of the organolithium base, thereby increasing the acidity of the proximal protons. baranlab.org While halogens themselves are generally weak DMGs, other functional groups could be temporarily introduced to facilitate this transformation. The choice of the organolithium base and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions. uwindsor.ca

Continuous flow synthesis has emerged as a transformative technology in modern organic chemistry, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govnih.gov The synthesis of thiazole derivatives is well-suited for flow chemistry applications.

The Hantzsch thiazole synthesis, a cornerstone reaction for forming the thiazole ring, has been successfully adapted to continuous flow systems. nih.gov This allows for the rapid and efficient production of various thiazole cores. Furthermore, subsequent functionalization reactions, including halogenations, can be performed in-line, minimizing the handling of hazardous reagents and intermediates. rsc.org

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Chlorothiazole 5 Carboxylic Acid

Nucleophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is susceptible to nucleophilic attack, a reactivity dictated by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. In dihalogenated thiazoles, the position of substitution is highly dependent on the electronic environment of the carbon-halogen bonds. The C-2 position in the thiazole ring is generally more electron-deficient than the C-4 position, making it the preferred site for nucleophilic attack. pharmaguideline.com

The bromine atom at the C-2 position of 2-Bromo-4-chlorothiazole-5-carboxylic acid is the more reactive site for nucleophilic aromatic substitution (SNAr). This heightened reactivity is attributed to the significant electron deficiency at the C-2 carbon, which is positioned between the electronegative nitrogen and sulfur atoms. This electronic arrangement stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism of an SNAr reaction.

Consequently, nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the bromide at the C-2 position, leaving the C-4 chloro substituent intact. This selectivity allows for the sequential functionalization of the thiazole ring.

Illustrative Nucleophilic Substitution at C-2

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | R-NH₂ | 2-Amino-4-chlorothiazole-5-carboxylic acid | Heat, Polar solvent (e.g., DMSO, NMP) |

| Alkoxide | NaOR | 2-Alkoxy-4-chlorothiazole-5-carboxylic acid | Base, Alcohol solvent |

| Thiolate | NaSR | 2-(Alkylthio)-4-chlorothiazole-5-carboxylic acid | Base, Polar aprotic solvent |

While the C-2 position is electronically favored for nucleophilic attack, selective displacement of the chlorine atom at the C-4 position can be achieved under specific circumstances. The reactivity of halogens on a thiazole ring is highly sensitive to the reaction conditions, including the nature of the nucleophile, its counterion, and the solvent used. rsc.org In some instances, 4-halogenothiazoles have shown greater reactivity than their 2-halogeno counterparts. rsc.org

To achieve selective substitution at C-4, the more reactive C-2 position would typically need to be blocked or the reaction conditions carefully optimized to favor attack at the less reactive site. For instance, employing a bulkier nucleophile might favor attack at the more sterically accessible C-4 position, although electronic factors would still significantly influence the reaction's course.

The differential reactivity of the bromine at C-2 and the chlorine at C-4 is a cornerstone of the synthetic utility of this compound. Several factors contribute to the general observation that the C-2 bromine is more labile.

Electronic Effects: The C-2 position is inherently more electron-deficient in the thiazole ring, making it a more favorable site for the initial attack by a nucleophile. pharmaguideline.comwikipedia.org

Nature of the Leaving Group: Bromide is a better leaving group than chloride due to its larger size and lower bond strength with carbon. This factor further accelerates substitution at the C-2 position.

Reaction Mechanism: In both nucleophilic aromatic substitution and the oxidative addition step of cross-coupling reactions, the rate-determining step is often the initial attack or insertion at the carbon-halogen bond. Both electronic and leaving group abilities favor this process at the C-2 position.

Studies on the analogous compound 2,4-dibromothiazole (B130268) consistently show that cross-coupling reactions occur with high regioselectivity at the C-2 position, reinforcing the concept of its superior reactivity. researchgate.netnih.gov

Comparative Reactivity of Halogen Substituents

| Position | Halogen | Electronic Factor | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| C-2 | Bromine | More electron-deficient | Higher | High |

| C-4 | Chlorine | Less electron-deficient | Lower | Lower |

Transition Metal-Catalyzed Cross-Coupling Reactions

Halogenated thiazoles are excellent substrates for transition metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on this compound is predominantly controlled by the selective oxidative addition of the palladium or copper catalyst to the more reactive C-Br bond at the C-2 position. baranlab.org

Palladium catalysts are widely employed to functionalize heteroaryl halides. The general order of reactivity for oxidative addition is C-I > C-Br > C-Cl, which, combined with the higher intrinsic reactivity of the C-2 position, allows for highly selective couplings.

Suzuki-Miyaura Reaction: This reaction couples the thiazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is anticipated that this compound would react selectively at the C-2 position to yield 2-aryl- or 2-vinyl-4-chlorothiazole-5-carboxylic acid derivatives.

Illustrative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Aryl-4-chlorothiazole-5-carboxylic acid |

| Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 2-Vinyl-4-chlorothiazole-5-carboxylic acid |

Heck Reaction: The Heck reaction forms a C-C bond by coupling the thiazole with an alkene. organic-chemistry.org This reaction would be expected to proceed at the C-2 position, affording 2-alkenyl-4-chlorothiazole-5-carboxylic acid derivatives with high selectivity. beilstein-journals.org

Illustrative Heck Reaction Conditions

| Alkene Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-Styryl-4-chlorothiazole-5-carboxylic acid |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Butyl 3-(4-chloro-5-carboxythiazol-2-yl)acrylate |

Sonogashira Reaction: This coupling reaction involves a terminal alkyne and is co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org Research on 2,4-dibromothiazole has demonstrated that Sonogashira coupling occurs exclusively at the C-2 position, providing strong evidence that this compound would react similarly to produce 2-alkynyl-4-chlorothiazole derivatives. researchgate.netnih.gov

Illustrative Sonogashira Coupling Conditions

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 2-(Phenylethynyl)-4-chlorothiazole-5-carboxylic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 2-((Trimethylsilyl)ethynyl)-4-chlorothiazole-5-carboxylic acid |

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods, particularly for forming carbon-nitrogen and carbon-oxygen bonds. These reactions typically require higher temperatures but can be effective for coupling with amines, alcohols, and thiols. Given the higher reactivity of the C-Br bond, it is expected that copper-catalyzed couplings would also occur selectively at the C-2 position of this compound.

Illustrative Copper-Catalyzed Coupling Reactions

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aniline | CuI | L-proline | K₂CO₃ | DMSO | 2-(Phenylamino)-4-chlorothiazole-5-carboxylic acid |

| Phenol | Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 2-Phenoxy-4-chlorothiazole-5-carboxylic acid |

Ligand Effects on Reactivity and Selectivity

The presence of two distinct halogen atoms (bromine at C2 and chlorine at C4) on the thiazole ring makes this compound an ideal substrate for studying selectivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond towards oxidative addition to a palladium(0) center, which is a key step in catalytic cycles like those of Suzuki, Stille, and Negishi couplings. libretexts.orgresearchgate.net This inherent reactivity difference forms the basis for regioselective functionalization.

The choice of ligand coordinated to the palladium center can profoundly influence both the reactivity and selectivity of these cross-coupling reactions. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., RuPhos, SPhos), are known to enhance the rate of oxidative addition, a critical step in the catalytic cycle. nih.govnih.gov In the context of dihalogenated substrates, these bulky ligands can sometimes promote overfunctionalization, where both halogens are substituted. nih.gov

However, by carefully tuning the ligand, catalyst, and reaction conditions, selective mono-functionalization can be achieved. For instance, in related dihalothiazole systems, specific palladium catalysts have been used to switch the selectivity of Suzuki couplings between the two different C-X bonds. acs.org While the C2-Br position is intrinsically more reactive due to the electronic properties of the thiazole ring, where C2 is the most electron-deficient position, ligand sterics and electronics can modulate this preference. researchgate.netpharmaguideline.comnih.gov A less sterically demanding ligand might favor reaction at the more accessible and electronically favored C2 position, whereas a bulkier ligand could potentially influence the approach to the metal center, although selectivity for the less reactive C-Cl bond would remain challenging.

Table 1: Predicted Ligand Effects on Regioselective Suzuki Coupling

| Ligand Type | Predicted Selectivity for C2-Br vs. C4-Cl | Rationale |

|---|---|---|

| Simple Triarylphosphines (e.g., PPh₃) | High selectivity for C2-Br | Lower catalytic activity, reaction proceeds at the most intrinsically reactive site. nih.gov |

| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Biarylphosphines) | High selectivity for C2-Br; potential for di-coupling with excess reagents | Increased catalytic activity may overcome the activation barrier for C-Cl insertion if C-Br coupling is fast. nih.gov |

This table is based on general principles of cross-coupling reactions and may not reflect experimentally verified outcomes for this specific molecule.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C5 position offers a reliable handle for a variety of chemical modifications, including the formation of esters, amides, and acid halides, as well as decarboxylation and reduction.

Formation of Esters, Amides, and Acid Halides

Standard organic chemistry protocols can be readily applied to convert the carboxylic acid group of this compound into more reactive or functionally diverse derivatives.

Esters can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.

Amides are formed by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires an activating agent to first convert the carboxylic acid into a more reactive intermediate.

Acid Halides , particularly acid chlorides, are valuable synthetic intermediates. They can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Table 2: Summary of Carboxylic Acid Transformations

| Derivative | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | Reflux | 2-Bromo-4-chlorothiazole-5-carboxylate |

| Amide | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Room Temperature | N-substituted-2-bromo-4-chlorothiazole-5-carboxamide |

Decarboxylation Studies and Mechanism

Decarboxylation, the removal of the carboxyl group and its release as carbon dioxide (CO₂), can be a synthetically useful reaction. wikipedia.org For aromatic and heteroaromatic carboxylic acids, this transformation typically requires heating, often in the presence of a metal catalyst, such as copper or silver compounds. organic-chemistry.org The stability of the resulting carbanion or organometallic intermediate is a key factor.

The mechanism of decarboxylation for compounds like this compound likely involves the formation of a carboxylate salt, which, upon heating, can extrude CO₂. In the case of β-keto acids, decarboxylation proceeds through a cyclic six-membered transition state. masterorganicchemistry.comyoutube.com For heteroaromatic systems, the mechanism may involve the formation of an organometallic intermediate if a catalyst is used, which is then protonated to yield the decarboxylated product. wikipedia.org The electron-rich nature of the thiazole C5-position could help stabilize the intermediate formed upon loss of CO₂. pharmaguideline.com

Reduction Reactions of the Carboxyl Group

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the alcohol. Due to the high reactivity of the aldehyde intermediate, it is generally not isolated under these conditions.

Electrophilic Aromatic Substitution and Regioselectivity on the Thiazole Core

The thiazole ring exhibits a degree of aromaticity, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org However, the reactivity of the thiazole ring towards electrophiles is complex and highly dependent on the substituents present. The thiazole ring itself is considered electron-deficient compared to benzene, and the C2 and C4 positions are more electron-poor than the C5 position. pharmaguideline.comchemicalbook.com Therefore, electrophilic substitution, when it occurs, preferentially takes place at the C5 position. pharmaguideline.comnumberanalytics.com

In the case of this compound, the only available position for substitution is already occupied by the carboxylic acid group. If one considers the decarboxylated 2-bromo-4-chlorothiazole (B1283400) core, the situation remains challenging. The bromine and chlorine atoms are deactivating, electron-withdrawing groups, which further reduce the nucleophilicity of the ring and make EAS reactions difficult. total-synthesis.com Any potential electrophilic attack would be directed to the C5 position, which is the least deactivated site. However, forcing conditions would likely be required, and such reactions are not commonly reported for heavily halogenated, electron-deficient thiazoles. udayton.eduresearchgate.net

Chemo- and Regioselective Functionalization Strategies

The multiple functional groups on this compound allow for the development of sophisticated chemo- and regioselective functionalization strategies.

Selective Cross-Coupling: As discussed, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective palladium-catalyzed cross-coupling reactions at the C2 position. researchgate.netnih.gov This provides a reliable method for introducing aryl, alkyl, or alkynyl groups at this site while leaving the C4-chloro and C5-carboxylic acid groups intact for subsequent transformations.

Halogen-Metal Exchange: Another powerful technique for regioselective functionalization is halogen-metal exchange, typically using organolithium reagents at low temperatures. wikipedia.org The C2-Br bond is more susceptible to this exchange than the C4-Cl bond. This would generate a 2-lithio-4-chlorothiazole-5-carboxylate intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups specifically at the C2 position. wikipedia.org

Orthogonal Derivatization: The carboxylic acid group can be modified independently of the halogenated positions using the methods described in section 3.3. This "orthogonal" reactivity allows for a modular approach to synthesis. For example, one could first perform a Suzuki coupling at the C2 position, then convert the carboxylic acid to an amide, and finally, attempt a second cross-coupling at the C4 position under more forcing conditions.

Table 3: Summary of Regioselective Functionalization Approaches

| Reaction Type | Reagent/Catalyst System | Targeted Position | Rationale |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | C2 | Higher reactivity of C-Br bond. researchgate.netnih.gov |

| Halogen-Metal Exchange | n-Butyllithium, then Electrophile (E+) | C2 | Greater lability of the C-Br bond towards lithiation. wikipedia.orgchemicalbook.com |

By strategically combining these different reaction types, chemists can selectively functionalize each position on the this compound scaffold, highlighting its value as a versatile intermediate in the synthesis of complex heterocyclic molecules.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Bromo-4-chlorothiazole-5-carboxylic acid, both ¹H and ¹³C NMR would provide invaluable information for structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the most characteristic signal would be that of the carboxylic acid proton (-COOH). This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. libretexts.org The exact chemical shift can be influenced by the solvent and concentration due to hydrogen bonding effects. As there are no other protons directly attached to the thiazole (B1198619) ring, the ¹H NMR spectrum is predicted to be relatively simple, dominated by the carboxylic acid proton signal. The absence of other signals would confirm the substitution pattern of the thiazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a more detailed fingerprint of the carbon skeleton. It is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is typically found in the range of 160-180 ppm. libretexts.org The chemical shifts of the three carbon atoms in the thiazole ring would be influenced by the attached substituents (bromo, chloro, and carboxylic acid groups). Based on data for similar thiazole derivatives, the predicted chemical shifts are outlined in the table below. chemicalbook.com

| Atom | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 | ~140-150 | - | Singlet |

| C4 | ~145-155 | - | Singlet |

| C5 | ~120-130 | - | Singlet |

| COOH | ~160-170 | 10-13 | Broad Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The molecular weight of this compound is 242.48 g/mol .

In a mass spectrum, the presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This would lead to a complex molecular ion cluster with peaks at M, M+2, and M+4.

Common fragmentation pathways for carboxylic acids in mass spectrometry involve the loss of the hydroxyl group (-OH, loss of 17 amu) and the entire carboxyl group (-COOH, loss of 45 amu). libretexts.org For this compound, key fragmentation patterns would likely involve the initial loss of these groups, followed by fragmentation of the thiazole ring.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 241/243/245 | Molecular ion (considering most abundant isotopes) |

| [M-OH]⁺ | 224/226/228 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 196/198/200 | Loss of carboxyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the carboxylic acid group.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com The C=O stretching vibration of the carbonyl group will typically appear as a strong, sharp peak between 1680 and 1710 cm⁻¹. spectroscopyonline.com The position of this peak can be influenced by conjugation and hydrogen bonding. Additionally, C-O stretching and O-H bending vibrations would be observed in the fingerprint region of the spectrum. Vibrations associated with the thiazole ring, including C=N and C-S stretching, would also be present.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching |

| C-O | 1210-1320 | Stretching |

| O-H | 920-960 (broad) | Bending |

| C=N (Thiazole ring) | ~1500-1600 | Stretching |

| C-Cl | ~700-800 | Stretching |

| C-Br | ~500-600 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

While specific crystallographic data for this compound is not publicly available, studies on similar thiazole derivatives have been conducted. For instance, the crystal structure of 2,4-dibromothiazole (B130268) has been reported. pressbooks.pub A crystallographic study of the title compound would be expected to reveal a planar thiazole ring. In the solid state, carboxylic acids often form hydrogen-bonded dimers, and this feature would likely be observed for this compound. The analysis would also detail any significant intermolecular interactions involving the bromine and chlorine atoms.

High-Resolution Chromatography (e.g., HPLC, LC-MS) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential techniques for assessing the purity of a compound and for its quantification.

For the purity analysis of this compound, a reversed-phase HPLC method would typically be employed. This would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid additive like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the thiazole ring is a chromophore. A pure sample would exhibit a single major peak at a specific retention time under defined chromatographic conditions.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-4-chlorothiazole-5-carboxylic acid as a Versatile Synthon for Complex Molecules

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound is an exemplary versatile synthon due to its three distinct functional groups—a carboxylic acid, a bromine atom at the C2 position, and a chlorine atom at the C4 position—each offering a handle for selective chemical transformations. nih.gov This multi-functionality allows for a programmed, stepwise approach to building complex structures.

The bromine atom at the C2 position is particularly susceptible to palladium-catalyzed cross-coupling reactions. This is a powerful class of reactions for forming carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce new aryl or heteroaryl groups at this position by reacting the bromothiazole with an organoboron species. researchgate.netwikipedia.org The general robustness and functional group tolerance of the Suzuki coupling make it ideal for late-stage diversification of complex molecules. nih.govorganic-chemistry.org Similarly, other cross-coupling reactions like the Stille or Negishi couplings can be utilized to form bonds with organostannanes or organozinc compounds, respectively. researchgate.net

The carboxylic acid group can be readily converted into other functionalities. For example, treatment with oxalyl chloride or thionyl chloride can transform it into a highly reactive acyl chloride. guidechem.com This intermediate can then react with various nucleophiles, such as amines or alcohols, to form amides or esters, respectively, thereby expanding the molecular complexity and introducing new physicochemical properties.

The chlorine atom at the C4 position is generally less reactive than the bromine at C2 in palladium-catalyzed reactions, allowing for selective functionalization. However, under specific conditions or with different catalysts, it can also participate in coupling reactions, offering a secondary site for modification. This differential reactivity is a key asset in its role as a synthon, enabling controlled and regioselective synthesis.

| Functional Group | Position | Reaction Type | Potential Outcome |

|---|---|---|---|

| Bromo | C2 | Suzuki-Miyaura Coupling | Formation of C-C bond with aryl/heteroaryl groups |

| Bromo | C2 | Stille/Negishi Coupling | Formation of C-C bond with organostannanes/organozinc reagents |

| Carboxylic Acid | C5 | Acyl Chloride Formation | Activation for amide or ester synthesis |

| Carboxylic Acid | C5 | Curtius Rearrangement | Conversion to an amine group |

| Chloro | C4 | Nucleophilic Aromatic Substitution | Introduction of amines, alkoxides, or thiols |

Development of Novel Thiazole-Containing Heterocyclic Scaffolds

Building upon its role as a synthon, this compound serves as an excellent starting point for the development of novel and more complex heterocyclic scaffolds. The strategic manipulation of its reactive sites allows for the construction of fused ring systems and multi-thiazole architectures.

One common strategy involves intramolecular cyclization reactions. By first using a cross-coupling reaction to introduce a side chain at the C2 or C4 position that contains a suitable nucleophile, a subsequent cyclization can be induced to form a new ring fused to the original thiazole (B1198619). For example, coupling a bromoaniline derivative at the C2 position could be followed by an intramolecular amidation with the C5-carboxylic acid to yield a thiazolo[5,4-b]quinolinone scaffold. Such fused heterocyclic systems are of significant interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity interactions with biological targets.

Furthermore, the compound can be used to synthesize oligomeric structures containing multiple thiazole units, such as bithiazoles. researchgate.net For instance, a Suzuki coupling reaction could be used to link two molecules of a 2-bromo-4-chlorothiazole (B1283400) derivative, or to couple it with another thiazole-boronic acid, creating bithiazole structures that are precursors to natural products and other biologically active compounds.

Integration into Extended π-Conjugated Systems for Organic Electronic Materials

The thiazole ring is an electron-rich aromatic system that can effectively participate in π-conjugation. This property makes thiazole-containing molecules attractive candidates for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com Planar, rigid, and conjugated molecules are particularly sought after for these applications, as these features facilitate efficient charge transport and desirable photophysical properties. mdpi.com

This compound is a valuable building block for constructing such extended π-conjugated systems. Through sequential cross-coupling reactions, typically at the C2 and C4 positions, the thiazole core can be linked to other aromatic or heteroaromatic units. This process allows for the systematic extension of the π-conjugated path, which is crucial for tuning the electronic properties of the material, such as its absorption and emission wavelengths and its charge carrier mobility.

For example, a double Suzuki or Stille cross-coupling reaction could be used to flank the thiazole core with electron-donating or electron-accepting aromatic groups. This "D-A-D" (donor-acceptor-donor) or "A-D-A" (acceptor-donor-acceptor) architecture is a common design principle for organic electronic materials. The thiazole ring itself can act as a modest electron acceptor, and its properties can be further tuned by the substituents. The synthesis of thiazolo[5,4-d]thiazole, a fused and highly conjugated motif, highlights the utility of thiazole derivatives in creating cores for advanced materials. mdpi.com

Synthesis of Polyfunctionalized Thiazole Derivatives for Medicinal Chemistry Research

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs, including the anti-HIV agent ritonavir (B1064) and the anticancer drug dasatinib. nih.govnih.gov Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore. This compound provides a platform for generating libraries of polyfunctionalized thiazole derivatives for drug discovery research.

Starting with this single precursor, chemists can systematically vary the substituents at the C2, C4, and C5 positions to explore the structure-activity relationship (SAR) for a given biological target. For instance, a library of C5-amides can be generated by reacting the corresponding acyl chloride with a diverse set of amines. guidechem.com Simultaneously or sequentially, the C2-bromo group can be replaced with various aryl groups via Suzuki coupling. nih.gov This combinatorial approach allows for the rapid synthesis of hundreds or thousands of distinct compounds for high-throughput screening.

Research has shown that thiazole derivatives possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govresearchgate.net For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net The functional handles on this compound make it an ideal starting material for creating analogues of such inhibitors to optimize their potency and selectivity.

| Thiazole Derivative Class | Reported Biological Activity | Potential Synthetic Route from Core Synthon |

|---|---|---|

| 2-Amino-thiazole derivatives | Anticancer, Antimicrobial nih.gov | Nucleophilic substitution of C2-Bromo, followed by other modifications |

| Thiazole-5-carboxamides | Anticancer nih.gov | Amidation of the C5-carboxylic acid |

| 2,4-Disubstituted Thiazoles | Anti-tubercular nih.gov | Sequential cross-coupling at C2 and C4 positions |

| Dihydrothiazole-4-carboxylic Acids | Metallo-β-lactamase Inhibition researchgate.net | Modification of the core thiazole structure |

Design and Synthesis of Ligands Incorporating Thiazole Moieties

The nitrogen and sulfur atoms within the thiazole ring possess lone pairs of electrons, making them capable of coordinating to metal ions. nih.gov This property allows thiazole-containing molecules to act as ligands in coordination chemistry. researchgate.net The nitrogen atom typically acts as a hard base, while the sulfur atom is a soft base, enabling thiazoles to bind with a wide variety of hard and soft metals. nih.gov

This compound can be used to synthesize sophisticated ligands for catalysis, chemical sensing, or the development of new metallodrugs. By incorporating other coordinating groups into the molecule, multidentate ligands can be created that bind to a metal center with high affinity and specificity. For example, a pyridyl group could be introduced at the C2 position via a Suzuki coupling. The resulting molecule, containing both a thiazole nitrogen and a pyridine (B92270) nitrogen, could act as a bidentate ligand, chelating to a metal ion.

The coordination of a metal to a thiazole ligand can significantly alter the properties of both the ligand and the metal. In some cases, metal complexation enhances the biological activity of the organic ligand, as seen in certain thiazole-copper complexes that exhibit improved antimicrobial properties compared to the free ligand. mdpi.com Furthermore, thiazole-based ligands are used to create transition metal complexes that are active in catalysis or exhibit interesting photophysical properties, such as luminescence, which can be exploited for sensing applications. nih.govproquest.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-chlorothiazole-5-carboxylic acid, and how can reaction conditions be optimized to minimize side products?

- Methodology : Halogenation of thiazole precursors is a key step. For example, bromination can be achieved using Br₂ in a solvent like CCl₄ at controlled temperatures (45–50°C for 24 hours, as described in analogous furan systems) . Chlorination may involve electrophilic substitution using Cl₂ or chlorinating agents like SOCl₂. Optimization includes monitoring reaction progression via TLC and adjusting stoichiometry to avoid over-halogenation. Recrystallization from polar solvents (e.g., water or ethanol) improves purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry and assess purity (e.g., ¹H/¹³C NMR to identify substitution patterns).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) .

- X-ray Crystallography : Resolve structural ambiguities using programs like SHELX for refinement .

- HPLC : Verify purity (>95% as per industrial standards) .

Q. How should researchers handle discrepancies between experimental and theoretical spectral data for this compound?

- Methodology : Cross-validate using complementary techniques. For example, if NMR signals conflict with expected patterns, compare with computational predictions (DFT calculations) or reference data from structurally similar compounds (e.g., 4-bromo-5-chlorothiophene-2-carboxylic acid) . Re-examine reaction conditions to rule out isomerization or degradation .

Advanced Research Questions

Q. How can regioselectivity be controlled during the halogenation of the thiazole ring to avoid undesired bromination/chlorination sites?

- Methodology :

- Directing Groups : Utilize electron-withdrawing groups (e.g., carboxylic acid) to guide halogenation to the 2- and 4-positions.

- Temperature Control : Lower temperatures (e.g., 0–10°C) may favor kinetic over thermodynamic products.

- Catalysts : Lewis acids like FeCl₃ can enhance selectivity, as demonstrated in isothiazole systems .

Q. What strategies mitigate decomposition of this compound under ambient storage conditions?

- Methodology :

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation, as recommended for related halogenated heterocycles .

- Stabilizers : Add desiccants (e.g., molecular sieves) to minimize moisture-induced degradation.

- Periodic Analysis : Monitor stability via HPLC every 3–6 months .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Steric Effects : The bulky thiazole ring may slow transmetallation; use Pd catalysts with bulky ligands (e.g., SPhos) to enhance efficiency.

- Electronic Effects : Electron-deficient aryl halides typically require stronger bases (e.g., Cs₂CO₃) for activation.

- Solvent Optimization : Employ mixed solvents (e.g., DMF/H₂O) to balance solubility and reactivity, as seen in bromophenyl systems .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data reported for this compound across literature sources?

- Methodology :

- Purification : Repurify the compound via recrystallization and compare results with high-purity standards (e.g., >97% HPLC purity) .

- DSC Analysis : Use differential scanning calorimetry to determine precise melting ranges and identify polymorphic forms.

- Literature Cross-Referencing : Compare with analogous compounds (e.g., 5-bromo-2-chlorobenzoic acid, mp 155–156°C) to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.